ITK inhibitor 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18F2N4O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[2-[[2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide |

InChI |

InChI=1S/C21H18F2N4O2/c1-2-19(28)24-8-9-29-18-5-3-4-15-14(18)11-17(25-15)20-13-7-6-12(21(22)23)10-16(13)26-27-20/h2-7,10-11,21,25H,1,8-9H2,(H,24,28)(H,26,27) |

InChI Key |

OBBVIHVLZBQAGF-UHFFFAOYSA-N |

Canonical SMILES |

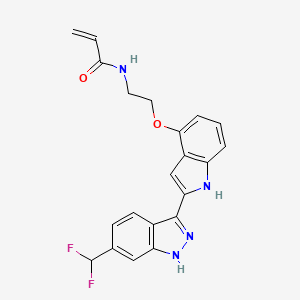

C=CC(=O)NCCOC1=CC=CC2=C1C=C(N2)C3=NNC4=C3C=CC(=C4)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ITK Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-2-inducible T-cell kinase (ITK) represents a critical node in the T-cell receptor (TCR) signaling cascade, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases, as well as certain T-cell malignancies. This document provides a detailed technical overview of the mechanism of action of ITK inhibitors, with a specific focus on ITK inhibitor 5 (also known as compound 27), a potent and selective covalent inhibitor. We will delve into the core signaling pathways, present quantitative data for key inhibitors, provide detailed experimental protocols for assessing inhibitor activity, and visualize complex biological and experimental processes using signaling pathway and workflow diagrams.

The Role of ITK in T-Cell Signaling

ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2][3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[4] This activation of PLC-γ1 is a pivotal step that leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] These molecules trigger downstream events including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and AP-1 (Activator Protein 1).[2] Ultimately, these signaling events orchestrate T-cell activation, proliferation, differentiation, and the production of inflammatory cytokines like IL-2, IL-4, IL-5, and IL-13.[2][3]

Signaling Pathway Diagram

References

- 1. ITK Kinase Enzyme System Application Note [promega.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of ITK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells, ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a critical component of the adaptive immune response.[1][2] Upon TCR activation, ITK is recruited to the cell membrane and activated through phosphorylation, subsequently phosphorylating and activating phospholipase C-gamma1 (PLC-γ1).[2] This initiates a signaling cascade leading to the production of second messengers, calcium mobilization, and the activation of downstream transcription factors, ultimately resulting in T-cell proliferation, differentiation, and cytokine release.[2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of pathologies, including autoimmune diseases, inflammatory disorders, and T-cell malignancies.[1][3] The development of small molecule inhibitors that can modulate ITK activity is an area of intense research in medicinal chemistry.

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of key ITK inhibitor scaffolds. It summarizes quantitative data in structured tables, details common experimental protocols for inhibitor evaluation, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

ITK Signaling Pathway

The signaling cascade initiated by ITK is a crucial axis in T-cell activation. The following diagram illustrates the key events in the ITK signaling pathway.

Caption: Simplified ITK signaling pathway upon T-cell receptor activation.

Structure-Activity Relationship of ITK Inhibitors

The development of ITK inhibitors has led to the exploration of various chemical scaffolds. Structure-based drug design has been instrumental in optimizing potency and selectivity.[4]

Benzimidazole Derivatives

Benzimidazole-based compounds have been investigated as ITK inhibitors. Structure-activity relationship studies have focused on substitutions on the benzimidazole core and appended aromatic rings to enhance interactions with the ATP-binding pocket of ITK.

| Compound ID | R1 Group | R2 Group | ITK IC50 (nM) | Reference |

| 1a | H | Phenyl | 500 | [4] |

| 1b | CH3 | 4-pyridyl | 150 | [4] |

| 1c | H | 2-aminopyrimidine | 20 | [4] |

| 1d | H | 4-methoxyphenyl | >1000 | [4] |

Note: The structures and IC50 values are representative examples and are not exhaustive.

Sulfonylpyridine Inhibitors

Starting from a benzylpyrimidine hit, molecular modeling and X-ray crystallography have guided the design of highly potent sulfonylpyridine inhibitors of ITK. These compounds have demonstrated sub-nanomolar affinity and improved cellular activity.[5]

| Compound ID | Core Scaffold | R Group | ITK Ki (nM) | Lck Ki (nM) | Jurkat Cell IC50 (µM) | Reference |

| 2a | Benzylpyrimidine | H | 250 | 50 | >10 | [5] |

| 2b | Sulfonylpyridine | 4-fluorophenyl | 0.8 | 150 | 0.5 | [5] |

| 2c | Sulfonylpyridine | 2,4-difluorophenyl | 0.5 | 200 | 0.2 | [5] |

| 2d | Sulfonylpyridine | 4-chlorophenyl | 1.2 | 180 | 0.7 | [5] |

Note: The structures and activity values are representative examples from the cited literature.

Covalent Inhibitors

Covalent inhibitors targeting a cysteine residue (Cys442) in the ATP-binding site of ITK have been developed. This strategy aims to achieve prolonged target engagement and potent inhibition, even at high physiological ATP concentrations.[6]

| Compound ID | Warhead | Linker | ITK IC50 (nM) | Cellular IP1 IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3a | Acrylamide | Phenyl | 50 | 250 |[6] | | 3b | Acrylamide | Pyridine | 10 | 80 |[6] | | 3c | Vinyl sulfonamide | Phenyl | 100 | >1000 |[6] | | 3d | Acrylamide | N-methyl-piperazine | 5 | 30 |[6] |

Note: The data represents a generalized summary of findings in the field of covalent ITK inhibitors.

Experimental Protocols

The evaluation of ITK inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ITK. Common methods include:

-

ADP-Glo™ Kinase Assay: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.[7][8]

-

Radioisotope-Based Assays (e.g., ³²P-ATP): These assays utilize a radiolabeled ATP (γ-³²P-ATP) and a substrate (e.g., myelin basic protein). The transfer of the radiolabeled phosphate group to the substrate is quantified by scintillation counting after separation of the substrate from the unincorporated ATP.[9][10]

The following diagram illustrates a general workflow for a biochemical kinase assay.

Caption: Generalized workflow for an in vitro ITK kinase assay.

Cellular Assays

Cellular assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. These assays assess the inhibitor's ability to penetrate cell membranes and engage the target in the cellular environment.

-

Phosphorylation Assays: These assays measure the phosphorylation of downstream substrates of ITK, such as PLC-γ1. A reduction in the phosphorylation of these substrates in the presence of an inhibitor indicates target engagement and inhibition of the signaling pathway. These can be performed using techniques like Western blotting or ELISA.

-

IP1 Accumulation Assays: The activation of PLC-γ1 leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP2 and then to IP1. Assays that measure the accumulation of IP1 serve as a robust readout of the activation of the PLC pathway and can be used to quantify the inhibitory effect of compounds on ITK signaling.[6]

-

Cytokine Release Assays: Since ITK is critical for cytokine production, measuring the levels of cytokines such as IL-2 released from stimulated T-cells (e.g., Jurkat cells or primary T-cells) is a common functional assay to evaluate inhibitor efficacy.

The logical relationship for selecting a lead compound often involves a multi-parameter optimization process.

Caption: Logical flow of SAR optimization for ITK inhibitor development.

Conclusion

The development of potent and selective ITK inhibitors is a dynamic area of research with significant therapeutic potential. A deep understanding of the structure-activity relationships for different chemical scaffolds is essential for the rational design of new and improved inhibitors. The combination of structure-based design, robust biochemical and cellular assays, and a multi-parameter optimization approach is critical for advancing promising lead compounds into clinical development. This guide provides a foundational understanding of these core principles for researchers and drug development professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ITK Kinase Enzyme System Application Note [promega.com]

- 8. promega.com [promega.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Target Selectivity Profile of ITK Inhibitor 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade and plays a pivotal role in T-cell activation, proliferation, and differentiation. Dysregulation of ITK signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the target selectivity profile of ITK inhibitor 5, also known as compound 27, a potent and selective covalent inhibitor of ITK.

Quantitative Selectivity Profile

This compound (compound 27) has demonstrated high potency for its primary target, ITK, with notable selectivity against the closely related kinase, Bruton's tyrosine kinase (BTK). The half-maximal inhibitory concentrations (IC50) for these key targets are summarized in the table below. It is important to note that a comprehensive kinase selectivity panel for this compound is not publicly available in the cited literature.

| Kinase Target | IC50 (nM) | Reference |

| ITK | 5.6 | [1][2] |

| BTK | 25 | [1][2] |

Table 1: In vitro inhibitory potency of this compound (compound 27) against ITK and BTK.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound such as this compound, based on the widely used ADP-Glo™ Kinase Assay. The specific protocol for this compound was not detailed in the available public literature.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

-

Recombinant human ITK or BTK enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (this compound) at various concentrations

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup:

-

Add kinase buffer to each well of a 384-well plate.

-

Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP to each well.

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (negative control) from all other readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in a typical biochemical assay to determine the inhibitory potential of a compound against a target kinase.

References

The Central Role of ITK in T-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Predominantly expressed in T-cells and natural killer (NK) cells, ITK plays a pivotal role in T-cell activation, differentiation, and effector function. Upon TCR engagement, ITK is recruited to the plasma membrane and integrates signals from proximal kinases to phosphorylate and activate phospholipase C-gamma 1 (PLCγ1). This event triggers the generation of second messengers, leading to calcium mobilization and the activation of downstream transcription factors essential for T-cell responses. Dysregulation of ITK signaling is implicated in a variety of immunological disorders, including allergic diseases, autoimmune conditions, and T-cell malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms of ITK in the TCR signaling pathway, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.

Introduction: ITK in the Tec Kinase Family

ITK, also known as Emt or Tsk, is a 72-kDa tyrosine kinase encoded by the ITK gene.[1][2] It belongs to the Tec family of kinases, which also includes Tec, Btk, Rlk (also known as Txk), and Bmx.[3] These kinases are characterized by a conserved domain architecture, typically comprising an N-terminal Pleckstrin homology (PH) domain, a Tec homology (TH) domain (which includes a Btk-type zinc finger and a proline-rich region), and Src homology 3 (SH3), SH2, and kinase (SH1) domains.[4] While several Tec kinases are expressed in T-cells, ITK is the predominant and most functionally significant member in this lineage.[4][5]

Molecular Mechanism of ITK Activation and Signaling

The activation of ITK is a tightly regulated, multi-step process initiated by the engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC). This signaling cascade ensures that T-cell activation only occurs in the appropriate context.

Recruitment to the Plasma Membrane

Upon TCR stimulation, the Src family kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4][5] This creates docking sites for the tandem SH2 domains of ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4]

Concurrently, co-stimulation through receptors like CD28 activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] The PH domain of ITK binds to PIP3, recruiting ITK from the cytosol to the plasma membrane where the other signaling components are localized.[3][4]

Full Activation and Substrate Phosphorylation

At the membrane, ITK interacts with the phosphorylated LAT/SLP-76 scaffold via its SH2 and SH3 domains.[3][4] This interaction brings ITK into proximity with Lck, which then phosphorylates a key tyrosine residue (Y511) in the activation loop of the ITK kinase domain, leading to its full enzymatic activation.[3][5]

Once activated, ITK phosphorylates its primary substrate, PLCγ1, on tyrosine 783.[4] This phosphorylation is a critical event that unleashes the enzymatic activity of PLCγ1. Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

Downstream Signaling Pathways

The generation of IP3 and DAG by PLCγ1 propagates the signal downstream:

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium channels. The resulting increase in intracellular Ca2+ concentration activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[4][5]

-

DAG and PKC/Ras-MAPK Activation: DAG remains at the plasma membrane and activates Protein Kinase C (PKC) isoforms and the Ras-MAPK pathway.[5] This leads to the activation of other key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Together, NFAT, NF-κB, and AP-1 orchestrate the transcriptional program of T-cell activation, including the production of cytokines like Interleukin-2 (IL-2), which is crucial for T-cell proliferation and survival.

Caption: ITK in the T-Cell Receptor Signaling Pathway.

Role of ITK in T-Cell Differentiation and Effector Function

ITK signaling is not merely an on/off switch for T-cell activation but also plays a crucial role in tuning the differentiation of naïve CD4+ T-cells into distinct helper T (Th) cell subsets.

-

Th2 Differentiation: ITK is a positive regulator of Th2 differentiation, which is critical for immune responses against extracellular parasites and is also involved in allergic reactions. ITK-deficient T-cells exhibit significantly reduced production of Th2 cytokines such as IL-4, IL-5, and IL-13.[4]

-

Th17 Differentiation: ITK also promotes the differentiation of Th17 cells, which are important for combating extracellular bacteria and fungi and are implicated in several autoimmune diseases.[1][3]

-

Th1 and Treg Balance: While ITK promotes Th2 and Th17 responses, it appears to negatively regulate Th1 differentiation. In the absence of ITK, T-cells preferentially differentiate into Th1 cells.[5] Furthermore, ITK signaling can inhibit the development of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to ITK function and its inhibition.

Table 1: ITK Kinase Activity

| Substrate | Assay Condition | Specific Activity (nmol/min/mg) | Reference |

| Myelin Basic Protein | In vitro kinase assay with ³²P-ATP | 49-67 | [8] |

| Poly(Glu,Tyr) 4:1 | In vitro kinase assay | ~58 | [9] |

Table 2: IC₅₀ Values of Selected ITK Inhibitors

| Inhibitor | IC₅₀ (nM) | Target | Reference |

| CPI-818 | 2.3 | ITK | [10] |

| CPI-893 | 0.36 | ITK/RLK | [10] |

| ONO-7790500 | <4 | ITK | [11] |

| BMS-509744 | 19 | ITK | [11] |

| PF-06465469 | 2 | ITK | [11] |

| Ibrutinib | 2.2 | ITK | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ITK in TCR signaling.

In Vitro ITK Kinase Assay

This protocol is for measuring the enzymatic activity of purified ITK.

Caption: Workflow for an in vitro ITK kinase assay.

Materials:

-

Active, purified ITK enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

ATP (can be radiolabeled with ³²P for detection)

-

P81 phosphocellulose paper (for radiolabeled assays)

-

Scintillation counter

Procedure:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the active ITK kinase in Kinase Dilution Buffer.

-

In a reaction tube, combine the Kinase Assay Buffer, the diluted ITK enzyme, and the substrate solution.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³²P-ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the specific activity of the enzyme (e.g., in nmol of phosphate transferred per minute per mg of enzyme).

Immunoprecipitation of ITK and Western Blotting for Phosphorylation

This protocol describes the isolation of ITK from T-cell lysates to analyze its phosphorylation state.

Caption: Workflow for Immunoprecipitation and Western Blotting of ITK.

Materials:

-

T-cells (e.g., Jurkat cell line or primary T-cells)

-

Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-ITK antibody for immunoprecipitation

-

Protein A/G-coupled agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Primary antibodies for Western blotting (e.g., anti-phospho-ITK (Y511) and anti-total ITK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Culture and stimulate T-cells as required for the experiment.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with an anti-ITK antibody overnight at 4°C with gentle rocking.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated ITK from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and then probe with a primary antibody against phosphorylated ITK (Y511).

-

Wash the membrane and then probe with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

The membrane can be stripped and re-probed with an antibody against total ITK to confirm equal loading.

T-Cell Calcium Mobilization Assay by Flow Cytometry

This protocol is for measuring changes in intracellular calcium concentration in T-cells following TCR stimulation.

Materials:

-

T-cells

-

Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM and Fura Red AM, or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Stimulating antibodies (e.g., anti-CD3)

-

Flow cytometer

Procedure:

-

Harvest T-cells and resuspend them in loading buffer containing the calcium-sensitive dyes and Pluronic F-127.

-

Incubate the cells at 37°C to allow for dye loading.

-

Wash the cells to remove excess dye and resuspend them in HBSS.

-

Acquire a baseline fluorescence reading on the flow cytometer for a short period.

-

Add the stimulating antibody to the cell suspension while continuing to acquire data on the flow cytometer.

-

Continue acquiring data for several minutes to record the calcium flux.

-

Analyze the data by plotting the ratio of the fluorescence of the calcium-bound dye to the calcium-unbound dye (or a reference dye) over time.

Analysis of T-Cell Differentiation by Flow Cytometry

This protocol describes how to analyze the differentiation of naïve CD4+ T-cells into different Th subsets.

Materials:

-

Naïve CD4+ T-cells

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cytokines and blocking antibodies to direct differentiation into specific Th lineages (e.g., IL-4 and anti-IFN-γ for Th2; IL-6, TGF-β, anti-IL-4, and anti-IFN-γ for Th17)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4, IFN-γ, IL-17)

-

Flow cytometer

Procedure:

-

Isolate naïve CD4+ T-cells from a source such as mouse spleen or human peripheral blood.

-

Culture the cells in the presence of activation reagents and the appropriate polarizing cytokines and antibodies for several days.

-

Restimulate the differentiated T-cells for a few hours in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.

-

Stain the cells with antibodies against surface markers.

-

Fix and permeabilize the cells.

-

Stain the cells with antibodies against intracellular cytokines.

-

Analyze the cells by flow cytometry to determine the percentage of cells in the CD4+ population that are producing specific cytokines, thereby identifying the Th subset.

Clinical Relevance and Therapeutic Targeting of ITK

Given its central role in T-cell function, it is not surprising that dysregulated ITK activity is associated with numerous diseases.

-

Allergic and Inflammatory Diseases: The importance of ITK in Th2 responses makes it a prime target for allergic diseases such as asthma and atopic dermatitis.[5]

-

Autoimmune Diseases: ITK's role in promoting Th17 differentiation implicates it in the pathogenesis of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis.[3][5]

-

T-Cell Malignancies: Aberrant ITK signaling has been observed in various T-cell lymphomas and leukemias, suggesting that ITK inhibitors could be effective in treating these cancers.[5]

The development of small molecule inhibitors of ITK is an active area of research. Several potent and selective ITK inhibitors have been developed and are being evaluated in preclinical and clinical studies for the treatment of a range of immunological disorders.

Conclusion

ITK is a critical integrator of signals downstream of the T-cell receptor, playing an indispensable role in T-cell activation, differentiation, and effector function. Its strategic position in the TCR signaling pathway makes it a highly attractive therapeutic target for a wide array of immune-mediated diseases. A thorough understanding of its molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel and effective immunomodulatory therapies targeting ITK.

References

- 1. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. A Measured Approach - Determining the PLCγ1 Docking Site on Itk using a Biochemical Ruler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Recognition of PLCγ1 via a Specific Docking Surface on Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. ITK/TXK Inhibitors as Oral Immunotherapeutic Drugs for Psoriasis - Paul Changelian [grantome.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. corvuspharma.com [corvuspharma.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to ITK Inhibitor 5 (CAS: 2404603-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, commonly identified as ITK inhibitor 5 or compound 27, with the Chemical Abstracts Service (CAS) number 2404603-41-2. This document collates available biochemical and cellular activity data, details established experimental protocols for assessing its activity, and illustrates the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential and biochemical characteristics of this covalent ITK inhibitor.

Introduction

Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation[1][2]. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound (CAS: 2404603-41-2) is a novel, potent, and selective covalent inhibitor of ITK that has demonstrated significant promise in preclinical studies. This guide provides an in-depth look at its chemical properties, mechanism of action, and biological activity.

Chemical and Physical Properties

This compound is an indolylindazole-based compound. A summary of its key chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2404603-41-2 | [3] |

| Alternate Names | This compound, Compound 27 | [3] |

| Molecular Formula | C₂₁H₁₈F₂N₄O₂ | [3] |

| Molecular Weight | 396.39 g/mol | [3] |

| IUPAC Name | N-(2-((2-(6-(difluoromethyl)-1H-indazol-3-yl)-1H-indol-4-yl)oxy)ethyl)acrylamide | |

| SMILES | C=CC(=O)NCCOC1=C2C=C(NC2=CC=C1)C1=NNC2=C1C=CC(C(F)F)=C2 | [3] |

Quantitative Data

The following table summarizes the reported in vitro biochemical potency of this compound against its primary target, ITK, and a closely related Tec family kinase, Bruton's tyrosine kinase (BTK).

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| ITK | 5.6 | Biochemical Assay | [3] |

| BTK | 25 | Biochemical Assay | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

This compound exerts its effects by blocking the ITK signaling pathway downstream of the T-cell receptor. The following diagram illustrates the key components of this pathway and the point of intervention by the inhibitor.

Caption: ITK signaling cascade initiated by TCR engagement.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Disclaimer: These protocols are based on standard, publicly available methods. The specific procedures used in the primary literature may contain minor variations.

In Vitro ITK Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ITK.

Materials:

-

Recombinant human ITK enzyme

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Assay: Inhibition of PLCγ1 and ERK1/2 Phosphorylation in Jurkat T-Cells

This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of downstream signaling proteins.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (dissolved in DMSO)

-

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Culture Jurkat T-cells in RPMI-1640 medium.

-

Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10-15 minutes to induce TCR signaling.

-

Lyse the cells in lysis buffer and determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibodies against the phosphorylated and total forms of PLCγ1 and ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram provides a generalized workflow for the evaluation of a novel ITK inhibitor.

Caption: General workflow for preclinical evaluation of an ITK inhibitor.

Conclusion

This compound (CAS: 2404603-41-2) is a potent and selective covalent inhibitor of ITK with demonstrated biochemical and cellular activity. Its ability to effectively block TCR-mediated signaling highlights its potential as a therapeutic agent for T-cell-driven diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other next-generation ITK inhibitors.

References

The Impact of Selective ITK Inhibition on Th1 versus Th2 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling and the subsequent differentiation of T helper (Th) cells. Dysregulation of Th cell subsets, particularly the balance between Th1 and Th2 cells, is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the effects of selective ITK inhibitors on Th1 and Th2 differentiation, with a focus on preclinical data for compounds such as 5-(aminomethyl)benzimidazole and Soquelitinib (CPI-818). We consolidate quantitative data, present detailed experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for researchers in immunology and drug development.

Introduction: ITK as a Therapeutic Target

T helper (Th) cells are central to the adaptive immune response, orchestrating various immune effector functions. Upon activation, naive CD4+ T cells differentiate into distinct subsets, including Th1 and Th2 cells, each characterized by a specific cytokine expression profile and role in immunity. Th1 cells, driven by the transcription factor T-bet, primarily produce interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens. Conversely, Th2 cells, under the control of the transcription factor GATA3, secrete cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are essential for humoral immunity against extracellular parasites but are also key drivers of allergic inflammation and asthma.[1][2]

Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases, is predominantly expressed in T cells and is a key downstream mediator of TCR signaling.[3] ITK is involved in the activation of phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors like NFAT, which are crucial for T-cell activation and cytokine production.[3] Notably, ITK signaling is thought to be more critical for Th2 than Th1 differentiation, making it an attractive therapeutic target for Th2-mediated diseases.[1] Selective inhibition of ITK offers the potential to modulate the Th1/Th2 balance, thereby dampening pathological Th2 responses while preserving essential Th1-mediated immunity. This guide focuses on the effects of specific ITK inhibitors on this critical differentiation axis.

Quantitative Data on ITK Inhibitor Effects on Th1/Th2 Differentiation

The following tables summarize the quantitative data available for two selective ITK inhibitors, Soquelitinib (CPI-818) and 5-(aminomethyl)benzimidazole, on key parameters of Th1 and Th2 differentiation.

Table 1: Inhibitory Activity and Selectivity of ITK Inhibitors

| Inhibitor | Target | Assay | IC50 / Selectivity | Reference |

| Soquelitinib (CPI-818) | ITK | IL-2 Secretion (Jurkat cells) | 136 nM | [4][5] |

| ITK vs. RLK | Kinase Activity | >100-fold selective for ITK | [6] | |

| 5-(aminomethyl)benzimidazole | ITK | Not specified | Potent and selective antagonist | [7] |

Table 2: Effect of ITK Inhibitors on Th1/Th2 Cytokine Production

| Inhibitor | Cell Type | Treatment Conditions | Th1 Cytokine (IFN-γ) Effect | Th2 Cytokines (IL-4, IL-5, IL-13) Effect | Reference |

| Soquelitinib (CPI-818) | Human CD4+ T cells | Differentiated under Th1/Th2 polarizing conditions | Minimally affected | Preferentially suppressed | [6] |

| Human CD4+ T cells | Differentiated under Th2 polarizing conditions | Not applicable | Inhibited synthesis | [6] | |

| 5-(aminomethyl)benzimidazole | Murine Splenocytes (from OVA-immunized mice) | In vitro stimulation with Ovalbumin (OVA) | Increased | Suppressed | [8] |

Table 3: Effect of ITK Inhibitors on Th1/Th2 Transcription Factors

| Inhibitor | Cell Type | Treatment Conditions | T-bet (Th1) Expression | GATA3 (Th2) Expression | Reference |

| Soquelitinib (CPI-818) | Jurkat T cells | TCR stimulation | Not specified | Inhibited | [4] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ITK signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and experimental designs.

References

- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The transcription factors T-bet and GATA-3 control alternative pathways of T-cell differentiation through a shared set of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]

- 6. biorxiv.org [biorxiv.org]

- 7. 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ITK Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] It is predominantly expressed in T-cells and natural killer (NK) cells and plays a pivotal role in T-cell receptor (TCR) signaling.[3][4] Upon TCR stimulation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to calcium mobilization, activation of transcription factors like NFAT, and ultimately T-cell proliferation and cytokine production.[1][4][5] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[3][6]

ITK inhibitor 5, also identified as compound 27, is a potent and selective covalent inhibitor of ITK.[1][7] These application notes provide detailed in vitro assay protocols to characterize the activity of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other representative ITK inhibitors against ITK and other kinases. This data is crucial for assessing the inhibitor's potency and selectivity.

| Inhibitor Name | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound (compound 27) | ITK | 5.6 | Biochemical | [7] |

| BTK | 25 | Biochemical | [7] | |

| ITK inhibitor 6 (compound 43) | ITK | 4 | Biochemical | [8] |

| BTK | 133 | Biochemical | [8] | |

| JAK3 | 320 | Biochemical | [8] | |

| EGFR | 2360 | Biochemical | [8] | |

| LCK | 155 | Biochemical | [8] | |

| BMS-509744 | ITK | 19 | Biochemical | [8] |

| PRN694 | ITK | 0.3 | Biochemical | [8] |

| RLK | 1.4 | Biochemical | [8] | |

| PF-06465469 | ITK | 2 | Biochemical | [8] |

| Modzatinib | ITK | 8 | Cellular (Jurkat) | [8] |

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibitory effect of a compound on ITK kinase activity by quantifying the amount of ADP produced.

Materials:

-

Recombinant human ITK enzyme

-

Poly-Glu,Tyr (4:1) substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂)[2]

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup:

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of the microplate.

-

Add 2.5 µL of a solution containing the ITK enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final concentrations of ATP and substrate should be at or near their Km values for ITK.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.[2]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[2]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[2]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for Inhibition of PLCγ1 Phosphorylation

This protocol outlines a method to assess the ability of this compound to block the phosphorylation of its direct downstream target, PLCγ1, in a cellular context.

Materials:

-

Jurkat T-cells (or other suitable T-cell line)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

This compound (or other test compounds)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in complete RPMI-1640 medium.

-

Seed the cells in a multi-well plate at an appropriate density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

T-Cell Stimulation:

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and ITK activation.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and wash with cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary anti-phospho-PLCγ1 antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-total-PLCγ1 and a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities for phospho-PLCγ1 and total PLCγ1.

-

Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal.

-

Calculate the percentage of inhibition of PLCγ1 phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).

Caption: General experimental workflows for in vitro ITK inhibitor assays.

References

- 1. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. The Importance of IC50 Determination | Visikol [visikol.com]

- 8. medchemexpress.com [medchemexpress.com]

Preparing ITK Inhibitor BMS-509744 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2] Its involvement in the activation, differentiation, and proliferation of T-cells makes it an attractive therapeutic target for a range of immune-mediated disorders, including autoimmune diseases and T-cell malignancies.[3][4] This document provides detailed application notes and protocols for the preparation and use of BMS-509744, a potent and selective ATP-competitive ITK inhibitor, in cell culture experiments.[1][5][6] While the specific compound "ITK inhibitor 5" is not extensively documented in publicly available literature, BMS-509744 serves as a well-characterized substitute for establishing robust in vitro assays.

BMS-509744 has been shown to effectively block TCR-induced functions such as the phosphorylation of phospholipase Cγ1 (PLCγ1), calcium mobilization, and the secretion of interleukin-2 (IL-2).[2][6] Its high selectivity for ITK over other Tec family kinases makes it a valuable tool for dissecting the specific roles of ITK in T-cell biology.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of BMS-509744

| Target | IC50 (nM) | Assay Conditions | Reference |

| ITK | 19 | ATP-competitive kinase assay | [1][6][7] |

| Btk | 4100 | Kinase assay | |

| Fyn | 1100 | Kinase assay | |

| IR | 1100 | Kinase assay | |

| Lck | 2400 | Kinase assay |

Table 2: Cellular Activity of BMS-509744

| Assay | Cell Line / Cell Type | IC50 (nM) | Reference |

| Calcium Mobilization | Jurkat T-cells (αCD3-stimulated) | 52 | |

| IL-2 Secretion | EL4 (murine T-cell lymphoma) | 72 | |

| IL-2 Secretion | Jurkat T-cells | 250 | |

| IL-2 Secretion | Murine splenocytes | 380 | |

| IL-2 Secretion | Human PBMCs | 390 | |

| T-cell Proliferation | Primary human T-cells (APC-induced) | 430 | |

| PLCγ1 Phosphorylation | Jurkat T-cells (αCD3-stimulated) | <300 | [8] |

Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. scispace.com [scispace.com]

- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]

- 8. ITK Inhibitor, BMS-509744 (BMS509744, EMT Inhibitor, IL-2-Inducible T Cell Kinase Inhibitor, N-(5-(5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-((3,3-dimethylbutan-2-ylamino)methyl)benzamide, N-(5 | BIOZOL [biozol.de]

Application Notes and Protocols for ITK Inhibitor 5: Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling.[1][2][3] Its involvement in T-cell activation, differentiation, and cytokine production makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][4] ITK inhibitor 5 (also known as compound 27) is a potent and selective covalent inhibitor of ITK, demonstrating significant potential for further development. As with any small molecule destined for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation and clinical application.

These application notes provide detailed protocols for the comprehensive assessment of the solubility and stability of this compound. The following sections outline standardized methodologies for determining kinetic and thermodynamic solubility, as well as for evaluating the chemical and physical stability of the compound under various stress conditions as mandated by international guidelines.

ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.

Caption: ITK's role in T-cell receptor signaling.

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution properties.

Experimental Workflow: Solubility Assessment

Caption: Workflow for solubility determination.

Data Presentation: Solubility of this compound

| Assay Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |

| Kinetic | Phosphate Buffered Saline | 7.4 | 25 | Record Data | Calculate |

| Kinetic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | Record Data | Calculate |

| Kinetic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Record Data | Calculate |

| Thermodynamic | Water | ~7.0 | 25 | Record Data | Calculate |

| Thermodynamic | Phosphate Buffered Saline | 7.4 | 25 | Record Data | Calculate |

| Thermodynamic | 0.1 N HCl | 1.0 | 25 | Record Data | Calculate |

Protocols

1. Kinetic Solubility Protocol (Turbidimetric Method)

-

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Microplate reader with turbidity measurement capabilities

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add 198 µL of PBS to each well.

-

Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate to generate a range of concentrations.

-

Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

-

Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

-

2. Thermodynamic Solubility Protocol (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound.

-

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., water, PBS pH 7.4, 0.1 N HCl)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired buffer.

-

Seal the vials and place them in an orbital shaker set to 25°C and an appropriate agitation speed.

-

Equilibrate the samples for 24 hours.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method.

-

The determined concentration represents the thermodynamic solubility.

-

Stability Assessment

Evaluating the stability of a drug substance is a critical step in drug development, ensuring its quality, safety, and efficacy over time. Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow: Stability Testing

Caption: Workflow for stability assessment.

Data Presentation: Stability of this compound

Forced Degradation Study

| Stress Condition | Duration | % Assay of this compound | Total Impurities (%) | Major Degradant (if any) |

| 0.1 N HCl, 60°C | Time | Record Data | Record Data | Identify |

| 0.1 N NaOH, 60°C | Time | Record Data | Record Data | Identify |

| 3% H₂O₂, RT | Time | Record Data | Record Data | Identify |

| 80°C | Time | Record Data | Record Data | Identify |

| Photostability (ICH Q1B) | Exposure | Record Data | Record Data | Identify |

Formal (ICH) Stability Study

| Storage Condition | Time Point | Appearance | % Assay of this compound | Total Impurities (%) |

| 25°C / 60% RH | 0 Months | Record | Record | Record |

| 3 Months | Record | Record | Record | |

| 6 Months | Record | Record | Record | |

| ... | Record | Record | Record | |

| 40°C / 75% RH | 0 Months | Record | Record | Record |

| 1 Month | Record | Record | Record | |

| 3 Months | Record | Record | Record | |

| 6 Months | Record | Record | Record |

Protocols

1. Forced Degradation (Stress Testing) Protocol

-

Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical methods.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers/ovens

-

Photostability chamber

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C and sample at appropriate time points. Neutralize samples before analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at appropriate time points.

-

Thermal Degradation: Store solid this compound at 80°C and sample at appropriate time points.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analyze all samples using a validated stability-indicating HPLC method to determine the potency and impurity profile.

-

2. Formal (ICH) Stability Protocol

-

Objective: To establish a re-test period for the drug substance under defined storage conditions.

-

Materials:

-

This compound from at least three primary batches

-

Appropriate containers that mimic the proposed storage containers

-

ICH-compliant stability chambers

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Package the this compound samples in the chosen containers.

-

Place the samples in stability chambers set to the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

At each time point, analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.

-

Compile the data to establish a stability profile and propose a re-test period.

-

References

- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Function Following Treatment with ITK Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] Dysregulation of ITK signaling is implicated in various autoimmune diseases, allergic reactions, and T-cell malignancies, making it an attractive target for therapeutic intervention.[4][5] ITK inhibitors are a class of small molecules designed to block the activity of ITK, thereby modulating T-cell responses.[6] This document provides detailed application notes and protocols for the analysis of T-cell function using flow cytometry following treatment with a representative ITK inhibitor, referred to here as "ITK inhibitor 5" (using the well-characterized inhibitor BMS-509744 as a model).

Application Notes

This compound is a potent and selective, ATP-competitive inhibitor of ITK with an IC50 of 19 nM.[1][2][7] By binding to the ATP-binding site of the ITK kinase domain, it prevents the phosphorylation of downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1).[1][4] This blockade disrupts the TCR signaling cascade, leading to a reduction in calcium mobilization, inhibition of IL-2 secretion, and ultimately, suppression of T-cell proliferation and effector functions.[1][2][3]

Flow cytometry is an indispensable tool for elucidating the cellular effects of ITK inhibitors. It allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on:

-

T-cell activation: Measuring the expression of surface markers such as CD69 and CD25.

-

T-cell proliferation: Using dye dilution assays with reagents like Carboxyfluorescein succinimidyl ester (CFSE).

-

Apoptosis: Detecting programmed cell death using Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).

-

Intracellular cytokine production: Quantifying the expression of key cytokines like IL-2, IFN-γ, and IL-4 to assess T-helper cell differentiation and function.

-

Signaling pathway analysis: Detecting the phosphorylation status of intracellular signaling molecules.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for analyzing the effects of this compound using flow cytometry.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (BMS-509744) on various T-cell functions as determined by in vitro assays.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 (ITK kinase activity) | 19 nM | In vitro kinase assay | [1][2][7] |

| IC50 (PLCγ1 Phosphorylation) | <300 nM | Jurkat cells (anti-CD3 stimulated) | [8] |

| IC50 (Ca²⁺ Mobilization) | <300 nM | Jurkat cells (anti-CD3 stimulated) | [8] |

Table 2: Effect of this compound on T-Cell Proliferation and Viability

| Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Viability (% of control) | Reference |

| Human CD4+ & CD8+ T-cells | 0.1 µM | Significant inhibition of anti-CD3/CD28 induced proliferation | Not specified | [4] |

| HH (T-cell lymphoma) | 1 µM | Not specified | ~95% | [5] |

| 10 µM | Not specified | ~60% | [5] | |

| Jurkat (T-cell leukemia) | 1 µM | Not specified | ~100% | [5] |

| 10 µM | Not specified | ~95% | [5] |

Table 3: Induction of Apoptosis by this compound in Malignant T-Cells

| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |

| H9 (T-cell lymphoma) | 3 µM (24h) | 15.25 ± 0.8% | [9] |

| 5 µM (24h) | 25 ± 3.8% | [9] | |

| 8 µM (24h) | 47.9 ± 2.7% | [9] |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol measures the inhibition of T-cell proliferation by this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium with 10% FBS

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (BMS-509744)

-

DMSO (vehicle control)

-

Anti-CD3 and Anti-CD28 antibodies

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8)

-

96-well U-bottom plate

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

-

CFSE Staining: Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.

-

Cell Plating: Resuspend CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium. Plate 100 µL of cell suspension per well in a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound and a vehicle control (DMSO) in complete medium. Add 50 µL of the inhibitor dilutions or vehicle to the appropriate wells. Pre-incubate for 30 minutes at 37°C.

-

T-Cell Stimulation: Add 50 µL of anti-CD3/CD28 antibodies (at pre-determined optimal concentrations) to stimulated wells. Add 50 µL of medium to unstimulated control wells.

-

Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.

-

Staining for Flow Cytometry: Harvest the cells and wash with flow cytometry staining buffer. Stain with fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C.

-

Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer, collecting CFSE fluorescence in the FITC channel.

-

Data Analysis: Gate on CD4+ and CD8+ T-cell populations. Proliferation is visualized as a series of peaks with successively halved CFSE fluorescence intensity. Analyze the percentage of divided cells and the proliferation index.

Protocol 2: T-Cell Apoptosis Assay using Annexin V and 7-AAD

This protocol quantifies the induction of apoptosis in T-cells following treatment with this compound.

Materials:

-

T-cell line (e.g., Jurkat, H9) or primary T-cells

-

Complete culture medium

-

This compound (BMS-509744)

-

DMSO (vehicle control)

-

Annexin V binding buffer

-

Fluorochrome-conjugated Annexin V

-

7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

-

6-well plate

Procedure:

-

Cell Plating: Seed 2 x 10⁵ cells per well in a 6-well plate in complete culture medium.

-

Inhibitor Treatment: Add the desired final concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Harvesting: Gently collect the cells, including any non-adherent cells in the supernatant. Wash the cells twice with cold PBS.

-

Apoptosis Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD according to the manufacturer's instructions.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of Annexin V binding buffer to each sample and acquire data on a flow cytometer within 1 hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Protocol 3: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokine production in T-cells treated with this compound.

Materials:

-

PBMCs or isolated T-cells

-

Complete RPMI-1640 medium

-

This compound (BMS-509744)

-

DMSO (vehicle control)

-

T-cell stimulants (e.g., PMA and Ionomycin, or anti-CD3/CD28)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Flow cytometry staining buffer

-

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)

-

Fixation/Permeabilization buffer

-

Permeabilization/Wash buffer

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ)

Procedure:

-

Cell Preparation and Treatment: Isolate and plate cells as described in Protocol 1. Treat with this compound or vehicle for 1-2 hours.

-

Stimulation: Add T-cell stimulants to the appropriate wells.

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for 4-6 hours at 37°C.

-

Surface Staining: Harvest cells, wash with staining buffer, and stain for surface markers for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies in permeabilization/wash buffer for 30 minutes at room temperature or 4°C.

-

Data Acquisition: Wash the cells with permeabilization/wash buffer and then resuspend in staining buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the cytokine(s) of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin-2-inducible T-cell Kinase (ITK) Targeting by BMS-509744 Does Not Affect Cell Viability in T-cell Prolymphocytic Leukemia (T-PLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS-509744 - Immunomart [immunomart.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ITK Inhibitor, BMS-509744 (BMS509744, EMT Inhibitor, IL-2-Inducible T Cell Kinase Inhibitor, N-(5-(5-(4-Acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenylthio)thiazol-2-yl)-4-((3,3-dimethylbutan-2-ylamino)methyl)benzamide, N-(5 | BIOZOL [biozol.de]

- 9. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring ITK Inhibitor IC50 in Kinase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family.[1] Predominantly expressed in T-cells and natural killer (NK) cells, ITK is a critical mediator of T-cell receptor (TCR) signaling.[2] Upon TCR stimulation, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to T-cell activation, proliferation, and differentiation.[1][3] Its crucial role in T-cell function makes ITK an attractive therapeutic target for autoimmune diseases, inflammation, and T-cell malignancies.[1][2][4]

This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against ITK using common in vitro kinase assay formats. The IC50 value is a key metric for quantifying the potency of an inhibitor.[5]

ITK Signaling Pathway